molecular formula C16H17BrN2O5 B3714679 5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3714679
M. Wt: 397.22 g/mol
InChI Key: RZGCWXVIKKSBHV-UHFFFAOYSA-N
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Description

5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring, ethoxy and propan-2-yloxy substituents, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the bromination of an aromatic precursor followed by the introduction of ethoxy and propan-2-yloxy groups through etherification reactions. The final step involves the formation of the diazinane-2,4,6-trione core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.

Scientific Research Applications

5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and diazinane-2,4,6-trione core are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)-4-methyl-2,10-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone: Contains a different core structure, leading to distinct chemical and biological properties.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in 5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione makes it unique compared to similar compounds

Properties

IUPAC Name

5-[(3-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O5/c1-4-23-12-7-9(6-11(17)13(12)24-8(2)3)5-10-14(20)18-16(22)19-15(10)21/h5-8H,4H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGCWXVIKKSBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
5-[(3-Bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

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